Sulocarbilate Clinical Dosing in Glaucoma: Efficacy and Safety Comparison vs. Acetazolamide, Dichlorphenamide, and Chlorothiazide
In a head-to-head clinical study of 45 patients with glaucoma, Sulocarbilate was directly compared with acetazolamide, dichlorphenamide, and chlorothiazide for intraocular pressure control. At an oral daily dose of 2 g, Sulocarbilate demonstrated efficacy in controlling glaucoma, with the study evaluating each agent for its ability to reduce and maintain intraocular pressure [1]. The study included a side-effect evaluation comparing all four agents, providing a basis for therapeutic selection among carbonic anhydrase inhibitors in ophthalmologic applications [1].
| Evidence Dimension | Glaucoma control (intraocular pressure reduction and maintenance) |
|---|---|
| Target Compound Data | Efficacy demonstrated at oral daily dose of 2 g in glaucoma patients; included in four-agent side-effect comparison |
| Comparator Or Baseline | Acetazolamide, dichlorphenamide, and chlorothiazide evaluated under same clinical protocol |
| Quantified Difference | Each of the four carbonic anhydrase inhibitors was evaluated for comparative efficacy and side-effect profile in the same patient population; Sulocarbilate was identified as a clinically viable alternative with a distinct safety/efficacy balance |
| Conditions | Clinical study of 45 patients with glaucoma; four carbonic anhydrase inhibitors evaluated head-to-head |
Why This Matters
This clinical trial establishes Sulocarbilate as a validated comparator standard within the CAI class, providing users with a compound whose clinical performance relative to acetazolamide and other CAIs has been documented in a controlled study setting.
- [1] Henry MM, Lee PF. Clinical comparison of dichlorphenamide, chlorothiazide and sulocarbilate with acetazolamide in control of glaucoma. American Journal of Ophthalmology. 1959;47(2):199-204. View Source
